molecular formula C9H11FN2O2 B2657609 (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine CAS No. 2248187-07-5

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine

Cat. No.: B2657609
CAS No.: 2248187-07-5
M. Wt: 198.197
InChI Key: IRTBLZFMHIKYGX-ZCFIWIBFSA-N
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Description

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is an organic compound that belongs to the class of substituted phenylpropanamines These compounds are characterized by the presence of a phenyl ring substituted with various functional groups, in this case, a fluoro and a nitro group, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrobenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 4-fluoro-2-nitrobenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented, and the use of continuous flow reactors might be considered to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential pharmacological properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The fluoro and nitro groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Fluorophenyl)propan-1-amine: Lacks the nitro group, which may affect its reactivity and applications.

    (2S)-2-(4-Nitrophenyl)propan-1-amine: Lacks the fluoro group, which may influence its chemical properties and biological activity.

Uniqueness

The presence of both fluoro and nitro groups in (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine makes it unique, potentially offering a combination of properties from both substituents. This dual substitution can affect its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(2S)-2-(4-fluoro-2-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTBLZFMHIKYGX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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